1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a difluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)-2-(difluoromethyl)benzene.
Chlorination: The aromatic ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group.
Ketone Formation: The propan-2-one moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the chlorination and acylation reactions efficiently.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The aromatic ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives such as amines or thiols.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of quinones or other oxidized products.
Scientific Research Applications
1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(3-methoxy-2-methylphenyl)propan-2-one
- 1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one is unique due to the presence of both difluoromethoxy and difluoromethyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9ClF4O2 |
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Molecular Weight |
284.63 g/mol |
IUPAC Name |
1-chloro-1-[3-(difluoromethoxy)-2-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9ClF4O2/c1-5(17)9(12)6-3-2-4-7(18-11(15)16)8(6)10(13)14/h2-4,9-11H,1H3 |
InChI Key |
XCASRIFROQAFJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC(F)F)C(F)F)Cl |
Origin of Product |
United States |
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